3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is a complex organic compound featuring a benzimidazole ring fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide typically involves multi-step organic reactions. One common approach includes the formation of the benzimidazole ring followed by the introduction of the thiazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be utilized to produce the compound in bulk quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets. The benzimidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Uniqueness
3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of benzimidazole and thiazole rings provides a versatile scaffold for drug design and development, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H17N5O3S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C19H17N5O3S2/c25-18(9-11-24-13-21-16-3-1-2-4-17(16)24)22-14-5-7-15(8-6-14)29(26,27)23-19-20-10-12-28-19/h1-8,10,12-13H,9,11H2,(H,20,23)(H,22,25) |
InChI Key |
QZOCPJOKATWYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.